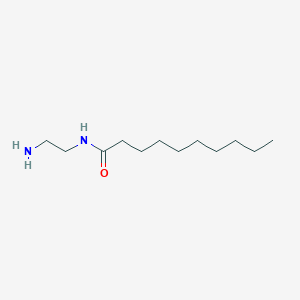

Decanamide, N-(2-aminoethyl)-

描述

Decanamide, N-(2-aminoethyl)- is an aliphatic amide derivative characterized by a decanoyl (10-carbon) chain linked to a 2-aminoethylamine group. Its molecular formula is C₁₂H₂₅N₂O, and it serves as a structural motif in surfactants, pharmaceutical intermediates, and bioactive molecules. The compound’s primary functional groups—the amide bond and terminal amine—enable hydrogen bonding and ionic interactions, influencing solubility, stability, and biological activity .

属性

IUPAC Name |

N-(2-aminoethyl)decanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13/h2-11,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFLNNAZJIIHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480421 | |

| Record name | Decanamide, N-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104538-36-5 | |

| Record name | Decanamide, N-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Direct Amidation: One common method involves the reaction of decanoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or carbodiimide. The reaction typically occurs under reflux conditions to facilitate the formation of the amide bond.

Acyl Chloride Method: Another method involves converting decanoic acid to decanoyl chloride using reagents like oxalyl chloride or thionyl chloride. The decanoyl chloride is then reacted with 2-aminoethanol to form Decanamide, N-(2-aminoethyl)-.

Industrial Production Methods: Industrial production often employs the acyl chloride method due to its efficiency and higher yield. The process involves large-scale reactors where decanoic acid is first converted to decanoyl chloride, followed by the addition of 2-aminoethanol under controlled conditions to ensure high purity and yield.

化学反应分析

Types of Reactions:

Oxidation: Decanamide, N-(2-aminoethyl)- can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitroso derivatives or oxides.

Reduction: Primary amines.

Substitution: Halogenated amides or other substituted derivatives.

科学研究应用

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a bioactive compound in drug development.

- Studied for its antimicrobial properties.

Medicine:

- Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

Industry:

- Utilized in the production of surfactants and emulsifiers.

- Employed in the formulation of cosmetics and personal care products.

作用机制

The mechanism of action of Decanamide, N-(2-aminoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

相似化合物的比较

Aliphatic Amides with Varied Chain Lengths

Example Compounds :

- Dodecanamide, N-(2-aminoethyl)- (C₁₄H₂₉N₂O): Features a 12-carbon chain.

- Octadecenamide, N-(2-aminoethyl)- (C₁₈H₃₅N₂O): 18-carbon chain with unsaturation .

Key Findings :

- Solubility : Longer aliphatic chains (e.g., dodecanamide) reduce aqueous solubility due to increased hydrophobicity.

- Biological Activity: In cannabinoid receptor studies, longer chains (e.g., arachidonylamide) showed higher receptor affinity than shorter analogs .

- Applications : Decanamide derivatives are preferred in surfactants for balanced hydrophile-lipophile properties, while longer chains are used in lipid-based drug delivery .

Substituent Modifications: Aminoethyl vs. Hydroxyethyl

Example Compounds :

Key Findings :

- Receptor Binding: Replacing the amino group with hydroxyl (e.g., in arachidonylamides) increases CB1 receptor affinity by 3–5 fold. Hydrogen bonding via the hydroxyl group enhances interactions .

- Surfactant Efficacy: Hydroxyethyl derivatives (e.g., Sodium Caproamphohydroxypropylsulfonate) exhibit superior foaming and emulsifying properties compared to aminoethyl variants due to ionic sulfonate/carboxylate groups .

Aromatic vs. Aliphatic Backbones

Example Compound :

- Benzamide, N-(2-aminoethyl)- (C₉H₁₂N₂O): Aromatic benzamide core .

Key Differences :

- Rigidity : The benzene ring in benzamide derivatives introduces steric hindrance and planar rigidity, affecting molecular stacking and solubility.

- Applications : Benzamide derivatives are utilized in pharmaceuticals (e.g., enzyme inhibitors), whereas aliphatic decanamide analogs are common in surfactants and agrochemicals .

Surfactant Derivatives with Ionic Groups

Example Compounds :

Comparison :

- Performance : Sulfonate derivatives show higher thermal stability and salt tolerance, while carboxylates excel in biodegradability.

- Synthesis: Aminoethyl-based surfactants require additional steps for sulfonation/carboxylation, increasing production costs .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。